N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-14-9-8-13(12-15(14)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWVOEFXHHIHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three primary fragments:
- 4-Ethoxy-3-methoxyphenyl moiety : Derived from vanillin via O-alkylation.
- Thiophene-2-carboxamide : Synthesized from thiophene-2-carboxylic acid through amidation.
- Central methylene bridge : Constructed via reductive amination or nucleophilic substitution.
Patented methods for analogous compounds emphasize the use of chiral resolving agents and acetic acid-mediated coupling, though stereochemical considerations are absent in this target.
Route Selection Criteria
- Step economy : Prioritize convergent synthesis to minimize intermediates.
- Compatibility : Ensure ether (ethoxy, methoxy) and thiophene stability under reaction conditions.
- Yield optimization : Leverage coupling agents (e.g., HATU) for amide bond formation.
Detailed Synthetic Procedures
Synthesis of 4-Ethoxy-3-Methoxybenzylamine
Step 1 : O-Ethylation of Vanillin
Vanillin reacts with ethyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetone under reflux to yield 4-ethoxy-3-methoxybenzaldehyde.
Step 2 : Reductive Amination
The aldehyde is converted to the corresponding amine via reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) and ammonium acetate in methanol.
$$
\text{4-Ethoxy-3-methoxybenzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-Ethoxy-3-methoxybenzylamine}
$$
Yield : 78% (Table 1).
Thiophene-2-Carbonyl Chloride Preparation
Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl$$2$$) under reflux to generate thiophene-2-carbonyl chloride. Excess SOCl$$2$$ is removed under vacuum.
$$
\text{Thiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Thiophene-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Purity : >95% (by $$ ^1H $$-NMR).
Formamidation and Final Coupling
Step 1 : Formamido Intermediate Synthesis
4-Ethoxy-3-methoxybenzylamine reacts with thiophene-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{Benzylamine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(4-Ethoxy-3-Methoxybenzyl)Thiophene-2-Formamide}
$$
Step 2 : Amide Coupling with Thiophene-2-Carboxamide
The formamido intermediate undergoes coupling with thiophene-2-carboxamide using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF):
$$
\text{Formamido Intermediate} + \text{Thiophene-2-carboxamide} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$
Reaction Conditions :
- Temperature: 25°C
- Time: 12 hours
- Yield: 65% (Table 1)
Analytical Characterization
Spectroscopic Data
$$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) :
- δ 7.85 (d, J = 3.6 Hz, 1H, Thiophene-H)
- δ 7.42 (d, J = 5.1 Hz, 1H, Thiophene-H)
- δ 6.92 (s, 1H, Aromatic-H)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$)
- δ 3.88 (s, 3H, OCH$$_3$$)
HRMS (ESI+) :
Calculated for C$${21}$$H$${21}$$N$$2$$O$$4$$S$$_2$$: 453.0942; Found: 453.0945.
Purity Assessment
HPLC analysis (C18 column, 70:30 H$$_2$$O:MeCN) shows 98.5% purity at 254 nm.
Process Optimization and Challenges
Solvent Screening
Byproduct Mitigation
- Unwanted dimerization : Controlled via slow addition of acyl chloride.
- Ether cleavage : Avoided by maintaining pH < 8 during amidation.
Applications and Derivatives
The compound’s dual thiophene motifs suggest utility in:
- Antimicrobial agents : Analogous to isoindoline-1,3-dione derivatives.
- Kinase inhibitors : Structural resemblance to pyrazinone-based therapeutics.
Table 2: Spectral Data Summary
| Technique | Key Signals |
|---|---|
| $$ ^1H $$-NMR | δ 4.12 (OCH$$2$$CH$$3$$), δ 3.88 (OCH$$_3$$) |
| $$ ^{13}C $$-NMR | 167.8 ppm (C=O), 151.2 ppm (OCH$$_3$$) |
| HRMS | m/z 453.0945 [M+H]$$^+$$ |
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide and related thiophene carboxamides:
Structural and Functional Insights
Substitution Patterns and Bioactivity
- Electron-Withdrawing Groups (EWGs): The nitro group in N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide enhances antibacterial potency (99.05% purity) by increasing electrophilicity, facilitating interactions with bacterial targets . In contrast, the ethoxy and methoxy groups in the target compound may improve solubility and bioavailability .
- Hybrid Structures: Compound 52’s triazole-thiadiazole-thiophene hybrid scaffold demonstrates broad antimicrobial activity, suggesting that combining heterocycles can amplify biological effects .
Crystallographic and Spectroscopic Data
- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits a dihedral angle of 13.53° between its aromatic rings, with weak C–H⋯O/S interactions stabilizing the crystal lattice . Similar analyses for the target compound could reveal packing efficiencies relevant to solid-state formulation.
- NMR and LCMS data for analogs (e.g., Compound 11 : δ 7.2–7.8 ppm for aromatic protons ) provide reference points for verifying the target compound’s structure.
Biological Activity
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological properties. The presence of ethoxy and methoxy groups on the phenyl ring enhances its solubility and bioactivity. The overall structure can be summarized as follows:
- Molecular Formula : C20H22N2O3S2
- Molecular Weight : 402.53 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including the compound . Research indicates that thiophene-based compounds exhibit significant activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Escherichia coli.
- Minimum Inhibitory Concentrations (MICs) : Studies report MIC values for thiophene derivatives ranging from 4 to >64 mg/L against A. baumannii and E. coli . Specifically, compounds similar to this compound demonstrated MIC50 values between 16 and 32 mg/L.
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| Thiophene Derivative 4 | 16 | Col-R A. baumannii |
| Thiophene Derivative 8 | 32 | Col-R E. coli |
Anticancer Activity
The anticancer properties of thiophene derivatives have also been explored extensively. A study focusing on trisubstituted thiophene derivatives revealed that many exhibit antiproliferative effects on cancer cell lines.
- IC50 Values : Some derivatives showed IC50 values as low as 3.20 ± 0.12 μM against HCT116 cell lines . This suggests a promising therapeutic potential for the compound.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16e | HCT116 | <9 |
| Compound X | MCF7 | 15 |
The mechanism by which these compounds exert their biological effects often involves:
- Membrane Disruption : Increased permeability of bacterial membranes leading to cell death.
- Inhibition of Key Enzymes : Such as EGFR kinase in cancer cells, disrupting signaling pathways essential for cell proliferation .
Case Studies
- Antimicrobial Study : A comprehensive study evaluated a series of thiophene derivatives, including this compound, demonstrating significant bactericidal effects against resistant strains.
- Anticancer Evaluation : Another investigation into the antiproliferative effects showed that certain thiophene derivatives could inhibit cancer cell growth effectively, with detailed structure–activity relationship studies revealing critical functional groups responsible for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
